1-Methyl-1H-imidazol-5-amine oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

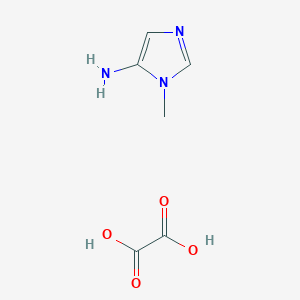

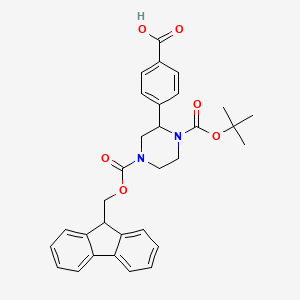

1-Methyl-1H-imidazol-5-amine oxalate, also known as MIAO, is a chemical compound that belongs to the class of imidazole derivatives. It has a molecular formula of C6H9N3O4 and a molecular weight of 187.15 g/mol . It is also known as N1-Methyl-5-aMinoiMidazole .

Synthesis Analysis

Imidazoles are synthesized through various methods. One of the recent advances in the synthesis of substituted imidazoles involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including aryl halides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-imidazol-5-amine oxalate consists of six carbon atoms, nine hydrogen atoms, three nitrogen atoms, and four oxygen atoms .

Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, including traditional applications in pharmaceuticals and agrochemicals, to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

科学研究应用

Medicinal Chemistry and Drug Development

Imidazole derivatives serve as essential building blocks in drug discovery due to their diverse biological activities. Researchers have explored the potential of 1-Methyl-1H-imidazol-5-amine oxalate in developing novel drugs. Some commercially available drugs containing a 1,3-diazole ring include clemizole (antihistaminic), etonitazene (analgesic), and omeprazole (antiulcer) .

Antimicrobial Properties

Imidazole derivatives exhibit antibacterial, antifungal, and antiviral activities. Researchers have synthesized and evaluated various imidazole-based compounds against pathogens such as Staphylococcus aureus and Escherichia coli . Further investigations into the antimicrobial potential of 1-Methyl-1H-imidazol-5-amine oxalate could provide valuable insights.

Organic Synthesis

Imidazoles serve as versatile intermediates in organic synthesis. Researchers have developed regiocontrolled methods for synthesizing substituted imidazoles . Exploring novel synthetic routes involving 1-Methyl-1H-imidazol-5-amine oxalate could expand its utility.

Catalysis

Imidazole derivatives participate in various catalytic reactions. Researchers have explored their use as catalysts in organic transformations. Investigating the catalytic properties of 1-Methyl-1H-imidazol-5-amine oxalate could lead to novel applications.

安全和危害

1-Methyl-1H-imidazol-5-amine oxalate can cause severe skin burns and eye damage . It is advised to not breathe its dust, fume, gas, mist, vapors, or spray . After handling, it is recommended to wash face, hands, and any exposed skin thoroughly . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It should be used only outdoors or in a well-ventilated area .

未来方向

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

作用机制

Target of Action

1-Methyl-1H-imidazol-5-amine oxalate is a derivative of imidazole, a heterocyclic organic compoundImidazole derivatives have been found to interact with various proteins, including myoglobin and sensor protein fixl .

Mode of Action

For instance, they can act as ligands, binding to the active site of a protein and influencing its function .

Biochemical Pathways

Imidazole derivatives are key components of several biochemical pathways. They are involved in the synthesis of purines, an essential class of molecules in many biological processes . .

属性

IUPAC Name |

3-methylimidazol-4-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.C2H2O4/c1-7-3-6-2-4(7)5;3-1(4)2(5)6/h2-3H,5H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHAIKIZLNSAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-imidazol-5-amine oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)

![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)

![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)

![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)

![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)

![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)